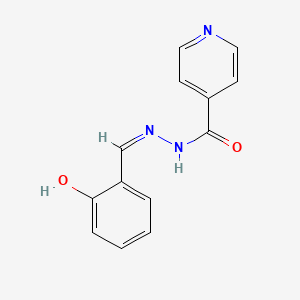
Isonicotinic acid (2-hydroxy-benzylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Salinazid can be synthesized through the condensation reaction between salicylaldehyde and isoniazid. The reaction typically occurs in an ethanol solution under reflux conditions. The process involves the formation of a hydrazone linkage between the aldehyde group of salicylaldehyde and the hydrazine group of isoniazid.
Industrial Production Methods
While specific industrial production methods for salinazid are not widely documented, the synthesis generally follows the laboratory preparation method. The reaction is scalable, and the use of ethanol as a solvent makes it feasible for industrial applications.
化学反応の分析
Types of Reactions
Salinazid undergoes various chemical reactions, including:
Oxidation: Salinazid can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: Salinazid can participate in substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated salinazid derivatives.
科学的研究の応用
Salinazid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Investigated for its potential use in the treatment of tuberculosis and other bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
Salinazid exerts its effects primarily through its interaction with bacterial enzymes. It inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacterial cell. The molecular targets include enzymes involved in the fatty acid synthesis pathway, such as enoyl-acyl carrier protein reductase.
類似化合物との比較
Similar Compounds
Isoniazid: A well-known antitubercular drug with a similar mechanism of action.
Pyrazinamide: Another antitubercular drug that disrupts bacterial cell wall synthesis.
Ethionamide: A structural analog of isoniazid with similar antimicrobial properties.
Uniqueness
Salinazid is unique due to its specific hydrazone linkage, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds, making it a valuable tool in coordination chemistry and medicinal research.
特性
分子式 |
C13H11N3O2 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC名 |
N-[(Z)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9- |
InChIキー |
VBIZUNYMJSPHBH-DHDCSXOGSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=NC=C2)O |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



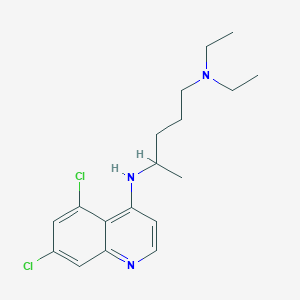

![2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-](/img/structure/B14016852.png)

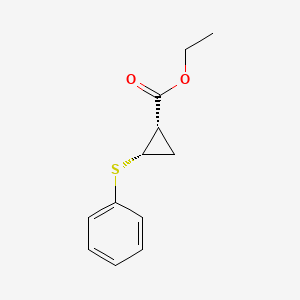

![7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile](/img/structure/B14016875.png)
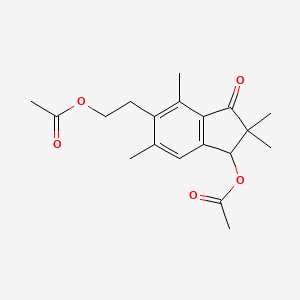
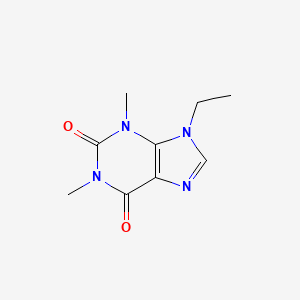
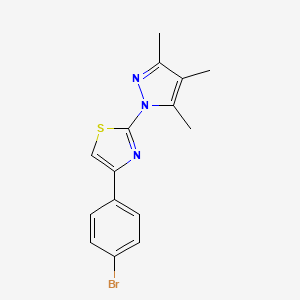

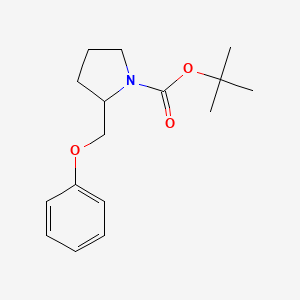
![[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester](/img/structure/B14016928.png)
